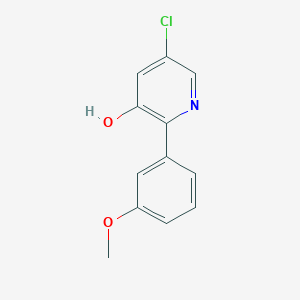
5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol is an organic compound with the molecular formula C12H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol typically involves the reaction of 3-methoxyphenylboronic acid with 5-chloro-2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(3-methoxyphenoxy)pyridin-3-amine
- 5-Chloro-3-iodo-pyridin-2-ylamine
- 5-Chloro-pyridine-3-carbaldehyde
Uniqueness
5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
5-chloro-2-(3-methoxyphenyl)pyridin-3-ol |
InChI |
InChI=1S/C12H10ClNO2/c1-16-10-4-2-3-8(5-10)12-11(15)6-9(13)7-14-12/h2-7,15H,1H3 |
InChI Key |
CXQXOGCWOAIVIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=C(C=N2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)

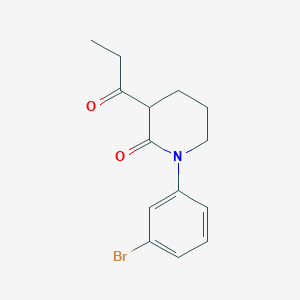
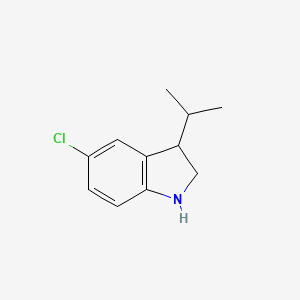
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)
![1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13221109.png)
![1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)
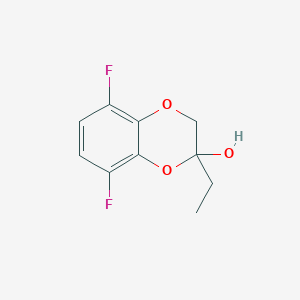
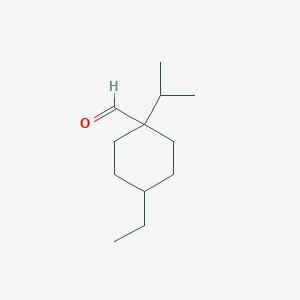
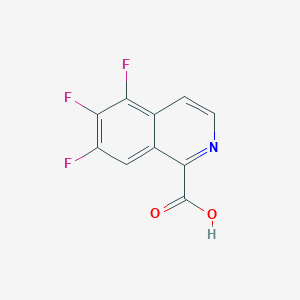
![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)
![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)


